2-(2-bromoethenyl)-Furan
Description
Overview of Furan (B31954) Chemistry and its Academic Significance
Furan, a heterocyclic organic compound, consists of a five-membered aromatic ring containing four carbon atoms and one oxygen atom. numberanalytics.com First isolated in 1780 by Carl Wilhelm Scheele, furan and its derivatives are of great importance in organic chemistry. numberanalytics.com They are considered aromatic due to their planar, unsaturated ring structure and the presence of six π-electrons, satisfying Hückel's rule. numberanalytics.com However, the aromaticity of furan is less pronounced than that of benzene, leading to higher reactivity. numberanalytics.com
Furan derivatives are versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comutripoli.edu.ly The furan nucleus is a fundamental skeleton in many substances with antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties. utripoli.edu.lyutripoli.edu.ly The reactivity of the furan ring, which readily undergoes electrophilic substitution and cycloaddition reactions like the Diels-Alder reaction, makes it a valuable component in synthetic organic chemistry. numberanalytics.com The biological activity of furan-containing molecules can be significantly altered by slight modifications in their substitution pattern, offering a wide range of opportunities in medicinal chemistry. utripoli.edu.ly
Context of Halogenated Alkenyl Heterocycles in Synthetic Chemistry
Halogenated heterocycles, organic compounds containing at least one halogen atom (such as bromine, chlorine, fluorine, or iodine) attached to a heterocyclic ring, are significant intermediates in synthetic chemistry. sigmaaldrich.com The presence of a halogen atom provides a reactive site for various chemical transformations, making these compounds valuable for constructing more complex molecular architectures. sigmaaldrich.commdpi.com
Due to their high electrophilicity and good leaving group properties, halogens play a pivotal role in the activation and functionalization of organic molecules. mdpi.comresearchgate.net Halogenated alkenyl heterocycles, which feature a halogen atom on a double bond attached to a heterocyclic ring, are particularly useful. This structural motif allows for a variety of reactions, including substitution and cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. lookchem.com Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming new carbon-carbon bonds using halogenated substrates. rsc.orgmdpi.com
Unique Structural Features of 2-(2-Bromoethenyl)-Furan
This compound is a halogenated furan derivative with a bromoethenyl group attached to the second position of the furan ring. This specific arrangement of a furan ring, a carbon-carbon double bond (ethenyl group), and a bromine atom imparts distinct chemical properties to the molecule. The furan ring itself is an electron-rich aromatic system, while the vinyl bromide group provides a site for various chemical reactions. The bromine atom can be substituted or participate in cross-coupling reactions, making it a versatile synthetic handle. The combination of the furan moiety and the bromoalkene functionality allows for the construction of a diverse range of more complex molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrO |
|---|---|
Molecular Weight |
173.01 g/mol |
IUPAC Name |
2-[(E)-2-bromoethenyl]furan |
InChI |
InChI=1S/C6H5BrO/c7-4-3-6-2-1-5-8-6/h1-5H/b4-3+ |
InChI Key |
TWBYHUXGXVLRIP-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/Br |
Canonical SMILES |
C1=COC(=C1)C=CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromoethenyl Furan and Analogues
Direct Synthesis Approaches to the Bromoethenyl Moiety
Direct synthesis of the 2-(2-bromoethenyl)-furan often involves the bromination of a suitable precursor followed by an elimination reaction to create the double bond. A common strategy is the electrophilic bromination of 2-ethylfuran. This reaction is typically carried out using molecular bromine (Br₂) in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at ambient to slightly elevated temperatures. This method favors substitution on the ethyl side chain over the aromatic furan (B31954) ring. Another approach involves the bromination of 5-nitro-2-(2-nitroethenyl)furan, which then undergoes dehydrohalogenation to yield 5-nitro-2-(2-bromo-2-nitro-ethenyl)furan. mq.edu.aupleiades.online
For improved safety and control, N-bromosuccinimide (NBS) can be used as a brominating agent, often with a radical initiator like AIBN in a solvent such as carbon tetrachloride (CCl₄) under reflux conditions. Continuous flow bromination methods have also been developed to enhance safety and scalability. These direct methods offer high regioselectivity, with bromination predominantly occurring at the desired position on the side chain.
| Method | Reagents | Conditions | Yield (%) | Remarks |
| Direct bromination | Br₂, DCM | Room temp, 1–2 h | 70–80 | High regioselectivity. |
| NBS bromination | NBS, AIBN, CCl₄ | Reflux (~80°C), 4–8 h | 65–75 | Controlled and safer alternative to Br₂. |
| Continuous flow bromination | Br₂ or NBS, flow reactor | 25–40°C | Variable | Scalable and offers an improved safety profile. |
Strategies Involving Furan Ring Formation
An alternative to modifying a pre-existing furan is to construct the furan ring itself as part of the synthetic sequence. This can be achieved through various cyclization reactions or by modifying other heterocyclic precursors.
Cyclization Reactions for Furan Core Construction
A multitude of cyclization reactions are available for the synthesis of the furan core. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic and widely used method. pharmaguideline.comorganic-chemistry.org Modern variations of this reaction utilize microwave assistance to facilitate the transformation. organic-chemistry.org
Other notable cyclization strategies include:
Transition metal-catalyzed cyclizations: Cobalt(II) complexes can catalyze the reaction of α-diazocarbonyls with alkynes to form polysubstituted furans with high regioselectivity. nih.gov Gold-catalyzed cyclizations of diols and triols in aqueous media also provide an efficient route to furans. organic-chemistry.org
Intramolecular reactions: The intramolecular Wittig reaction offers a pathway to highly functionalized furans. organic-chemistry.org Additionally, the cycloisomerization of alkynic oxiranes, catalyzed by reagents like indium(III) chloride, can produce 2,3,5-trisubstituted furans. organic-chemistry.org
Cascade reactions: Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides provide rapid access to 2,3,4-trisubstituted furans. organic-chemistry.org
A furan-iminium cation cyclization has been shown to be an effective method for constructing core structures in natural product synthesis, proceeding with complete regio- and stereoselectivity. acs.org
Modifications of Existing Furan Derivatives
The modification of existing furan derivatives provides another versatile route to this compound and its analogs. Halogenation of the furan ring itself can be achieved under controlled conditions. For instance, bromination of furan with bromine in dimethylformamide (DMF) or dioxane at low temperatures (e.g., -5°C) can yield 2-bromofuran. pharmaguideline.com
Further functionalization can be achieved through various reactions:
Electrophilic Substitution: Furan undergoes electrophilic substitution reactions such as nitration and sulfonation. pharmaguideline.com
Mercuration: Furan can be easily mercurated, providing a handle for further transformations. pharmaguideline.com
Coupling Reactions: Brominated furan derivatives are valuable intermediates for cross-coupling reactions, allowing for the introduction of various substituents. For example, 2-bromobenzo[b]furans can be coupled with alkenylaluminum reagents in the presence of a palladium catalyst to form 2-alkenylbenzo[b]furans. nih.govrsc.orgnih.gov
The reactivity of halofurans is enhanced by the presence of electron-withdrawing groups, making them more susceptible to nucleophilic attack. pharmaguideline.com
Introduction of the Ethenyl Bromide Functionality
The final key transformation in many synthetic routes is the introduction of the ethenyl bromide functionality. This can be accomplished through stereoselective bromination procedures or via coupling reactions.
Stereoselective Vinyl Bromination Procedures
The stereoselective synthesis of vinyl bromides is crucial for controlling the geometry of the final product. Several methods have been developed to achieve this. For instance, a catalytic anti-Markovnikov hydrobromination of terminal alkynes can produce (E)-alkenyl bromides with high yield and selectivity. organic-chemistry.org Rhodium(III)-catalyzed C-H activation and halogenation of acrylamides provides access to (Z)-haloacrylic acid derivatives. organic-chemistry.org
Another approach involves the multicomponent synthesis of (Z)-β-bromo Baylis-Hillman ketones using magnesium bromide as both a Lewis acid promoter and a bromine source. organic-chemistry.org Silver-catalyzed difunctionalization of terminal alkynes can also yield (Z)-β-haloenol acetate (B1210297) derivatives. organic-chemistry.org
Alkenyl Formation via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the alkenyl group. As mentioned earlier, the reaction of 2-bromobenzo[b]furans with alkenylaluminum reagents is a highly efficient method for synthesizing 2-alkenylbenzo[b]furan derivatives, with excellent yields reported. nih.govrsc.orgnih.gov This methodology has been shown to be effective for a wide range of substrates and is also applicable to gram-scale synthesis. nih.gov
Silver(I)-catalyzed tandem cyclization/cross-coupling reactions of enynones with iodonium (B1229267) ylides have also been developed for the synthesis of 2-alkenylfurans. rsc.org Furthermore, a one-pot cascade transformation involving a palladium-catalyzed reaction of α-propargylic-β-ketoesters and aryl halides, followed by oxidative aromatization, provides a direct route to highly substituted 2-vinyl-furans. icm.edu.pl
Catalytic Systems and Optimized Reaction Conditions
The efficient synthesis of this compound and its isomers relies on carefully optimized catalytic systems and reaction conditions. Key methods include the dehydrobromination of a dibromo precursor and olefination reactions of furfural (B47365), such as the Corey-Fuchs and Wittig reactions.
One effective pathway is the selective dehydrobromination of 2-(1,2-dibromoethyl)furan. This precursor can be synthesized by the bromination of 2-vinylfuran. The subsequent elimination of one equivalent of hydrogen bromide can be achieved with high selectivity using phase-transfer catalysis (PTC). This method has been successfully applied to analogous structures like 1,2-dibromo-1-phenylethane to yield α-bromostyrene. researchgate.net The catalytic system typically involves a strong base, such as potassium hydroxide (B78521) (KOH), in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like a tetraalkylammonium bromide. researchgate.net The lipophilic cation of the catalyst is crucial for shuttling the hydroxide anion into the organic phase to initiate the elimination. researchgate.net
Another significant method, which yields the isomeric 2-(1,1-dibromoethenyl)furan, is the Corey-Fuchs reaction starting from furan-2-carbaldehyde. alfa-chemistry.comjk-sci.com This two-step process first converts the aldehyde into a 1,1-dibromoolefin intermediate, which can be isolated. tcichemicals.com The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). The addition of zinc dust can reduce the amount of PPh₃ required, which simplifies purification and often improves yields. jk-sci.comwikipedia.org
The Wittig reaction provides a more general route to alkenes from aldehydes and can be adapted to synthesize vinyl bromides. organic-chemistry.orgwikipedia.org This would involve the reaction of furan-2-carbaldehyde with a bromo-substituted phosphonium (B103445) ylide, such as (bromomethyl)triphenylphosphonium bromide. The ylide is generated in situ by treating the corresponding phosphonium salt with a strong base. The choice of base and solvent is critical for the efficiency and stereochemical outcome of the reaction. organic-chemistry.org
The following interactive table summarizes the key features of these synthetic approaches.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound and its analogues.
The dehydrobromination of 2-(1,2-dibromoethyl)furan under phase-transfer catalysis is believed to proceed via an E2 (bimolecular elimination) mechanism. researchgate.net In this pathway, the hydroxide ion, carried into the organic phase by the lipophilic phase-transfer catalyst cation, acts as the base. It abstracts a proton from the carbon adjacent to the furan ring, while simultaneously, the bromide ion on the adjacent carbon is expelled. The high selectivity observed in analogous systems is attributed to the stabilization of an E1cb-like transition state by the cation of the phase-transfer catalyst. researchgate.net
The Corey-Fuchs reaction begins with the formation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄). alfa-chemistry.comwikipedia.org PPh₃ acts as a nucleophile, attacking one of the bromine atoms on CBr₄ to form a phosphonium salt intermediate. A second equivalent of PPh₃ or another reducing agent like zinc then facilitates the formation of the dibromomethylenephosphorane ylide, Ph₃P=CBr₂. This ylide then engages in a Wittig-type reaction with furan-2-carbaldehyde. The nucleophilic ylide carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate which rapidly cyclizes to an oxaphosphetane. alfa-chemistry.commasterorganicchemistry.com This four-membered ring intermediate then collapses, eliminating the highly stable triphenylphosphine oxide (Ph₃P=O) and forming the 2-(1,1-dibromoethenyl)furan product. alfa-chemistry.comorganic-chemistry.org
The mechanism of the Wittig reaction also involves the initial formation of a phosphorus ylide. wikipedia.orglibretexts.org For the synthesis of this compound, (bromomethyl)triphenylphosphonium salt is deprotonated by a strong base. The resulting ylide, Ph₃P=CHBr, attacks the furan-2-carbaldehyde. Mechanistic studies, particularly under lithium-free conditions, support a concerted [2+2] cycloaddition between the ylide and the carbonyl group to directly form an oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition to yield the final products: the desired this compound and triphenylphosphine oxide. The geometry of the resulting alkene is influenced by the nature of the substituents on the ylide and the reaction conditions. organic-chemistry.org
Reactivity and Mechanistic Studies of 2 2 Bromoethenyl Furan
Reactions Involving the Furan (B31954) Ring System
The furan ring in 2-(2-bromoethenyl)-furan is an electron-rich aromatic system, which predisposes it to certain types of reactions, particularly electrophilic substitutions.
Electrophilic Aromatic Substitution Reactions
Furan and its derivatives are known to undergo electrophilic aromatic substitution more readily than benzene, often requiring only mild reaction conditions. pearson.compearson.com For furan itself, these reactions, such as bromination, predominantly occur at the 2-position. pearson.com The presence of the bromoethenyl group at the 2-position of the furan ring influences the regioselectivity of further electrophilic substitutions. The specific outcomes of such reactions on this compound itself are not extensively detailed in the provided search results, but the general principles of electrophilic substitution on substituted furans would apply. The directing effects of the existing substituent and the inherent reactivity of the furan ring would determine the position of the incoming electrophile.
Other Aromatic Transformations
Beyond simple electrophilic substitutions, the furan ring can participate in other transformations. For instance, furan rings can act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While not specific to this compound, 2-substituted furans can react with various dienophiles to form oxanorbornene derivatives. The efficiency and stereoselectivity of these cycloadditions can be influenced by the nature of the substituent on the furan ring and the dienophile used. acs.org
Oxidation and Reduction of the Furan Ring
The furan ring is susceptible to oxidation. For example, oxidation of some furan derivatives with reagents like potassium permanganate (B83412) in sulfuric acid can lead to the formation of γ-lactones. In the context of natural product synthesis, the oxidation of a furan ring, often with singlet oxygen, can lead to a ring-opening and subsequent rearrangement or cyclization to form new heterocyclic structures like butenolides or pyrrolidones. thieme-connect.com This reactivity highlights the potential for transforming the furan core of this compound into other functionalized systems. Reduction of the furan ring is less common under typical catalytic hydrogenation conditions that would, for instance, reduce a bromoethyl group.
Reactions at the Bromoethenyl Moiety
The bromoethenyl group is the primary site for a variety of powerful carbon-carbon bond-forming reactions and nucleophilic substitutions.
Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The vinyl bromide functionality of this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the vinyl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a base. libretexts.orgtcichemicals.com This method is widely used to form carbon-carbon bonds and could be applied to this compound to synthesize various 2-alkenyl-substituted furans. libretexts.orgtcichemicals.com The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. tcichemicals.comrsc.org The catalytic cycle involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. This reaction would lead to the formation of a new, more substituted alkene, extending the conjugation of the system.
Sonogashira Coupling: This reaction provides a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. gold-chemistry.orgrsc.org Applying the Sonogashira coupling to this compound would yield conjugated enynes, which are valuable intermediates in the synthesis of natural products and functional materials. gold-chemistry.orgrsc.org The reaction is typically carried out in the presence of an amine base. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the vinyl bromide, catalyzed by a palladium or nickel complex. illinois.edumit.edu This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. mit.edu Recent advancements have focused on developing more efficient catalysts that operate under mild conditions and are suitable for a broad range of substrates, including heterocyclic ones. organic-chemistry.orgrsc.org
Table 1: Overview of Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | 2-Alkenyl-substituted furan |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkenylfuran |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Conjugated Enyne |
| Negishi | Organozinc Reagent | Pd or Ni catalyst | Substituted Alkenylfuran |
Nucleophilic Substitution Reactions on the Vinyl Halide
While nucleophilic substitution on vinyl halides is generally less facile than on saturated alkyl halides, it can occur under specific conditions. The bromoethenyl group in this compound can potentially undergo nucleophilic substitution, allowing for the introduction of various nucleophiles. The reactivity in these reactions is influenced by the electronic properties of the furan ring and the reaction conditions employed.
Elimination Reactions to Form Terminal Alkynes
The synthesis of terminal alkynes from this compound can be achieved through elimination reactions. This process, known as dehydrohalogenation, typically involves the use of a strong base to remove a hydrogen atom and a halogen atom from adjacent carbons, resulting in the formation of a carbon-carbon triple bond. libretexts.orgmasterorganicchemistry.com
The reaction proceeds via an E2 (elimination, bimolecular) mechanism. libretexts.orglibretexts.org A strong base abstracts a proton from the carbon adjacent to the one bearing the bromine atom. Simultaneously, the electrons from the broken carbon-hydrogen bond move to form the alkyne's π-bond, leading to the expulsion of the bromide ion as the leaving group. libretexts.org For the synthesis of terminal alkynes, a particularly strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) is often employed. libretexts.orgmasterorganicchemistry.com This is because if a terminal alkyne is formed, an additional equivalent of the base is required to deprotonate the relatively acidic terminal alkyne proton (pKa ≈ 25), forming an acetylide anion. masterorganicchemistry.comucalgary.ca
A common route to obtaining the necessary precursor for this elimination is the halogenation of an alkene, which creates a vicinal dihalide (halogens on adjacent carbons). libretexts.orglibretexts.org This dihalide can then undergo a double elimination reaction to yield the alkyne. libretexts.orgmasterorganicchemistry.com
Radical Reactions and Reductive Transformations
This compound can participate in radical reactions, particularly those involving reductive transformations. The bromine atom can be cleaved to generate a radical intermediate, which can then undergo further reactions. For instance, in reactions involving tri-n-butyltin hydride, the bromoethyl group can be reduced. ucl.ac.uk
Reductive cyclizations are another class of reactions where radical intermediates derived from furan-containing compounds play a role. Photocatalytic methods can be employed to generate radical or radical anion intermediates from enones, which then undergo cyclization. rsc.org While not directly involving this compound, these studies on related furan derivatives highlight the potential for radical-mediated ring-forming reactions.
Intramolecular Reactions and Cyclizations
The structure of this compound, with its reactive vinyl bromide and furan ring, makes it a candidate for various intramolecular reactions and cyclizations to form more complex heterocyclic systems. The furan ring itself can act as a diene in intramolecular Diels-Alder reactions. lookchem.com
One of the key reaction types is intramolecular cyclization, where the bromoethenyl side chain reacts with another part of the molecule or a second molecule to form a ring. The bromine atom's ability to act as a leaving group facilitates these cyclizations, often through nucleophilic attack. For example, intramolecular cyclizations can be used to form fused bicyclic structures.
Studies on related furan derivatives demonstrate various strategies for cyclization. For instance, intramolecular radical aromatic substitution can be used to form new rings, where an aryl radical attacks a sulfonyl-substituted acceptor ring. ucl.ac.uk Additionally, transition metals like palladium and copper can catalyze intramolecular cyclizations. Copper-catalyzed radical/radical cross-coupling of ketoxime carboxylates with 4-hydroxycoumarins has been used to synthesize furo[3,2-c]coumarins. researchgate.net Gold-catalyzed cascade reactions of propargyl diazoacetates can also lead to furan products through a 6-endo-dig carbocyclization. researchgate.net
Detailed Mechanistic Elucidation of Reactivity Pathways
The reactivity of this compound is governed by several mechanistic pathways, including elimination, radical processes, and cyclizations.
Elimination Reactions: The formation of terminal alkynes from vinyl halides like this compound proceeds through a concerted E2 mechanism. libretexts.orglibretexts.org This pathway requires a strong base and involves the anti-periplanar arrangement of the proton being abstracted and the leaving group (bromine). libretexts.org The use of a potent base like sodium amide ensures the reaction goes to completion, especially when a terminal alkyne is the product, due to the acidity of the terminal alkyne C-H bond. masterorganicchemistry.comucalgary.ca
Radical Reactions: In radical reactions, the initial step is often the homolytic cleavage of the carbon-bromine bond to form a vinyl radical. This can be initiated by radical initiators or photochemically. The resulting radical can then participate in a variety of transformations, including reduction (hydrogen atom abstraction) or addition to other unsaturated systems. ucl.ac.uk
Intramolecular Cyclizations: The mechanisms of intramolecular cyclizations are diverse and depend on the specific reagents and conditions employed.
Nucleophilic Cyclization: In many cases, the cyclization is initiated by a nucleophilic attack on the carbon bearing the bromine atom, with the bromide ion acting as a leaving group. This is a common pathway for forming fused ring systems.
Transition-Metal-Catalyzed Cyclizations:
Palladium and Copper Catalysis: These metals can facilitate cyclization through various mechanisms, including oxidative addition, migratory insertion, and reductive elimination. For example, copper-catalyzed reactions can proceed through radical intermediates. researchgate.netmdpi.com
Gold Catalysis: Gold(I) catalysts can activate alkyne moieties, making them susceptible to nucleophilic attack. organic-chemistry.org Mechanistic studies suggest the formation of cationic gold(I)-alkyne complexes that lead to cyclized products. organic-chemistry.org
Radical Cyclizations: Intramolecular radical cyclizations often involve the addition of a radical to an unsaturated bond within the same molecule. ucl.ac.uk The regioselectivity of these cyclizations is governed by factors such as ring strain in the transition state and the stability of the resulting radical.
Pericyclic Reactions: The furan ring can participate as a 4π component in intramolecular Diels-Alder reactions, a type of pericyclic reaction that proceeds through a concerted cyclic transition state. lookchem.com
The following table provides a summary of the mechanistic pathways discussed:
| Reaction Type | Key Mechanistic Features |
| Elimination (E2) | Concerted process, requires a strong base, anti-periplanar geometry of H and Br. libretexts.orglibretexts.org |
| Radical Reactions | Homolytic cleavage of C-Br bond, formation of a vinyl radical. ucl.ac.uk |
| Intramolecular Cyclization | Can proceed via nucleophilic attack, transition-metal catalysis (Pd, Cu, Au), or radical addition. ucl.ac.ukresearchgate.netmdpi.comorganic-chemistry.org |
Derivatization and Functionalization of 2 2 Bromoethenyl Furan
Strategies for Further Functionalization
The carbon-bromine bond in the ethenyl substituent of 2-(2-bromoethenyl)-furan is a prime site for functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a variety of substituents.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable strategies for the derivatization of this compound. nih.govsioc-journal.cnnih.gov These reactions typically involve the use of a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand and a base, to couple the vinyl bromide with an organoboron, alkene, or terminal alkyne, respectively. nih.govnih.govcore.ac.uk The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. mdpi.comrsc.org For instance, nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective alternative to palladium-based systems, sometimes offering excellent yields at room temperature. sumitomo-chem.co.jp
Beyond palladium catalysis, manganese-catalyzed cross-coupling reactions between Grignard reagents and alkenyl halides have been reported to proceed stereospecifically, offering another avenue for the functionalization of this compound. libretexts.org
The following interactive data table summarizes key cross-coupling strategies applicable to the functionalization of this compound, based on reactions with analogous vinyl halides.
Table 1: Cross-Coupling Strategies for this compound
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃, NaOH) | Aryl- or vinyl-substituted furans |
| Heck Reaction | Alkene | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | Furan-substituted dienes/stilbenes |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Furan-substituted enynes |
| Manganese-Catalyzed Coupling | Grignard Reagent (ArMgX) | MnCl₂ | Aryl-substituted furans |
Synthesis of Complex Molecular Architectures
The functionalized derivatives of this compound serve as valuable building blocks for the synthesis of more intricate molecular structures, including polycyclic and macrocyclic systems. mdpi.comresearchgate.net Intramolecular reactions, such as cyclizations, are a key strategy in this regard. The introduction of a suitable functional group through the derivatization of the bromoethenyl moiety can set the stage for a subsequent ring-forming reaction. For example, an intramolecular Heck reaction can be employed to construct new rings by coupling the vinylfuran moiety with another part of the molecule. libretexts.org
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. nih.govbeilstein-journals.org A sequence involving a cross-coupling reaction on the vinyl bromide followed by a cyclization can rapidly build molecular complexity. For instance, a Sonogashira coupling to introduce an alkyne can be followed by an intramolecular cyclization to form a new heterocyclic ring fused to the furan (B31954). rsc.org
The furan ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. beilstein-journals.org This [4+2] cycloaddition with a suitable dienophile provides access to oxabicyclic systems, which can be further transformed into a variety of carbocyclic and heterocyclic structures. The substituents on the furan ring, including the derivatized ethenyl group, can influence the reactivity and stereoselectivity of the Diels-Alder reaction.
The synthesis of macrocycles containing a furan unit is another area where derivatives of this compound can be applied. researchgate.net Strategies such as ring-closing metathesis or other intramolecular coupling reactions can be used to form large rings incorporating the furan moiety. beilstein-journals.org
The following interactive data table outlines some synthetic strategies for constructing complex architectures from furan derivatives.
Table 2: Synthetic Approaches to Complex Architectures
| Strategy | Description | Resulting Architecture |
|---|---|---|
| Intramolecular Cyclization | A functionalized derivative undergoes an internal ring-forming reaction. rsc.orgsmolecule.com | Fused or bridged polycyclic systems. |
| Tandem Reactions | Multiple reactions occur sequentially in a single operation. nih.govbeilstein-journals.org | Complex polycycles formed efficiently. |
| Diels-Alder Reaction | The furan ring acts as a diene in a [4+2] cycloaddition. beilstein-journals.org | Oxabicyclic adducts, precursors to carbocycles. |
| Macrocyclization | Intramolecular coupling of a long-chain furan derivative. researchgate.netbeilstein-journals.org | Furan-containing macrocycles. |
Stereoselective Transformations for Chiral Derivatives
The synthesis of enantiomerically pure or enriched derivatives of this compound is crucial for applications where chirality is a key determinant of function. This can be achieved through various stereoselective transformations.
Asymmetric catalysis is a powerful tool for introducing chirality. mdpi.com For instance, the asymmetric Heck reaction allows for the enantioselective coupling of vinyl halides with alkenes, potentially creating stereogenic centers in the product derived from this compound. uwindsor.cadicp.ac.cnrsc.org The use of chiral phosphine ligands in conjunction with a palladium catalyst is a common strategy to induce enantioselectivity. researchgate.net Similarly, enantioselective Suzuki-Miyaura couplings can be employed to create chiral biaryl structures or products with stereogenic centers adjacent to the furan ring. nih.govacs.org
The use of chiral auxiliaries is another established method for stereoselective synthesis. A chiral auxiliary can be temporarily attached to the molecule, direct the stereochemical outcome of a subsequent reaction, and then be removed. For example, addition reactions to a furyl aldehyde can be controlled by a chiral boronate auxiliary attached to the furan ring, leading to the diastereoselective formation of alcohols. acs.org
Furthermore, the functional groups introduced via derivatization of this compound can themselves be subjected to stereoselective reactions. For example, a ketone functionality can undergo enantioselective reduction, or an aldehyde can participate in a diastereoselective aldol (B89426) addition. nih.govnih.gov Cationic rhodium complexes modified with chiral ligands like tri(2-furyl)phosphine (B125338) have been shown to catalyze highly syn-diastereoselective reductive aldol additions of vinyl ketones. nih.govnih.govresearchgate.net
The following interactive data table highlights some of the key stereoselective transformations applicable to the synthesis of chiral derivatives from this compound.
Table 3: Stereoselective Transformations for Chiral Derivatives
| Transformation | Method | Chiral Influence |
|---|---|---|
| Asymmetric Heck Reaction | Palladium catalysis with chiral ligands. uwindsor.carsc.org | Enantioselective C-C bond formation. |
| Enantioselective Suzuki Coupling | Palladium or Nickel catalysis with chiral ligands. sumitomo-chem.co.jpnih.gov | Creation of chiral biaryls or stereocenters. |
| Chiral Auxiliary-Mediated Addition | Use of removable chiral groups (e.g., chiral boronates). acs.org | Diastereoselective addition to carbonyls. |
| Diastereoselective Aldol Reaction | Reaction of a furan-derived enolate with a chiral aldehyde. nih.govnih.gov | Formation of diastereomerically enriched aldol adducts. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of furan (B31954) derivatives. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G), are widely used to optimize molecular geometries and calculate various energetic and electronic parameters. irjweb.com For furan-containing compounds, these calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure.
In studies of related furan-containing gem-bromonitroethenes, quantum chemical calculations have been successfully used to determine stable molecular configurations. pleiades.online These theoretical approaches are crucial for understanding the fundamental structure of vinylfurans and how substituents, like the bromoethenyl group, influence the geometry of the furan ring. The calculations can determine global and local reactivity descriptors, which indicate how the molecule interacts with other chemical species. researchgate.netmdpi.com For instance, DFT can be used to analyze how furan acts as an electron donor in reactions. researchgate.netmdpi.com
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. emerginginvestigators.org
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. For many nitrogen-based drug molecules, this energy gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org In furan derivatives, the introduction of substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and electronic characteristics. researchgate.net
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Generic Furan Derivatives | -5.30 to -6.07 | -0.845 to -2.562 | 2.487 to 4.88 |
| Alkyl Viologens | Not specified | Not specified | 4.86 to 5.02 |
| Substituted Imidazole | -6.2967 | -1.8096 | 4.4871 |
This interactive table presents representative data for classes of compounds related to 2-(2-bromoethenyl)-furan, based on findings from multiple computational studies. irjweb.comutm.mylew.ro The specific values for this compound would require a dedicated computational study.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Theoretical calculations are invaluable for predicting the reactive behavior of this compound. By analyzing the distribution of the HOMO and LUMO across the molecule, chemists can predict the most likely sites for electrophilic and nucleophilic attack. For furan itself, local reactivity descriptors indicate that certain carbon atoms have a higher affinity to accept electrons, while the oxygen atom displays a nucleophilic tendency to donate electrons. researchgate.net This suggests that furan and its derivatives are effective electron donors. researchgate.netmdpi.com
In cycloaddition reactions, such as the Diels-Alder reaction, frontier molecular orbital theory can predict both regioselectivity and stereoselectivity. researchgate.net The relative energies of the HOMO and LUMO of the furan derivative and the reacting dienophile determine the reaction's feasibility and kinetic barriers. researchgate.net For substituted furans, the electronic nature of the substituent (electron-donating or electron-withdrawing) strictly dictates the regioselectivity of these reactions. researchgate.net Furthermore, computational studies on the Diels-Alder reactions of various five-membered heterocycles have shown that the geometry of the diene system, specifically the distance between its termini, plays a significant role in determining the activation energy and, consequently, the stereochemical outcome. chemrxiv.org Analysis of steric factors and atomic charges can also help rationalize the observed positional selectivity (e.g., α- versus β-substitution) in electrophilic substitution reactions on the furan ring. researchgate.net
Modeling Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the characterization of transient intermediates and transition states. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. For reactions involving furan derivatives, such as cycloadditions or Michael additions, DFT calculations can locate the transition state structures and calculate their corresponding activation energies (ΔG‡). nih.govpku.edu.cn
For example, in the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, computational models identified multiple possible transition states corresponding to different stereochemical approaches (endo and exo). nih.gov Similarly, theoretical investigations of [8+2] cycloadditions involving dienylfurans have elucidated stepwise reaction pathways that proceed through zwitterionic intermediates. pku.edu.cn These models are crucial for understanding why a particular reaction pathway is favored over another and for rationalizing the observed product distribution. By calculating the Gibbs free energy profiles, chemists can determine the rate-determining step of a multi-step reaction. pku.edu.cn
Conformation and Conformational Dynamics Studies
Molecules with single bonds, such as the one connecting the furan ring to the bromoethenyl group in this compound, can exist in different spatial arrangements or conformations. Computational methods are used to determine the relative stabilities of these conformers and the energy barriers for interconversion between them.
Studies combining dipole moment measurements with quantum chemical calculations on related furan-containing ethenes have shown that these molecules often have a preferred conformation in solution. pleiades.online For instance, compounds like 1-(furan-2-yl)-2-nitroethene predominantly exist as the E-s-trans isomer, while other substituted analogues adopt a Z-s-cis configuration. pleiades.online The s-trans and s-cis labels refer to the conformation around the single bond connecting the vinyl group to the furan ring. These conformational preferences are dictated by a delicate balance of steric hindrance and electronic interactions between the substituents. Understanding the conformational dynamics is essential as the specific shape of the molecule can significantly influence its reactivity and biological activity. Non-adiabatic molecular dynamics simulations have also been used to study the excited-state deactivation mechanisms of furan, which involve significant changes in molecular geometry, such as ring-puckering. nih.gov
Future Research Directions and Challenges
Development of Novel, Efficient, and Sustainable Synthetic Methodologies
The future synthesis of 2-(2-bromoethenyl)-furan will likely focus on methodologies that are not only efficient but also environmentally benign. Current synthetic routes may rely on traditional methods like the Wittig reaction or Vilsmeier-Haack reactions, which can generate stoichiometric amounts of waste. mdpi.com Future strategies are expected to pivot towards more sustainable and atom-economical approaches.
Key areas for development include:
Catalytic Olefination Reactions: Moving beyond classical phosphorus ylides, the development of catalytic olefination methods using transition metals could significantly improve the efficiency and sustainability of synthesizing the vinyl bromide moiety.
Direct C-H Vinylation: A highly attractive but challenging approach would be the direct catalytic C-H vinylation of furan (B31954) with a suitable bromo-ethene precursor. This would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for handling potentially unstable intermediates, and allow for easier scalability. This is particularly relevant for exothermic bromination or olefination reactions.
Bio-based Precursors: Leveraging the availability of furfural (B47365) from lignocellulosic biomass as a renewable starting material is a key aspect of sustainable synthesis. mdpi.commdpi.com Developing efficient, high-yield pathways from furfural to this compound is a critical goal. mdpi.com
A comparative table of potential synthetic strategies is presented below.
| Methodology | Potential Advantages | Potential Challenges |
| Catalytic Wittig/Horner-Wadsworth-Emmons | Reduced phosphine (B1218219) oxide waste, potential for stereoselectivity. | Catalyst stability and cost, substrate scope. |
| Direct C-H Vinylation | High atom economy, reduced synthetic steps. | Regioselectivity on the furan ring, catalyst development. |
| Flow Chemistry Synthesis | Enhanced safety and scalability, precise process control. | Initial setup cost, potential for clogging. |
| Synthesis from Furfural | Utilizes renewable feedstock, contributes to green chemistry. | Multi-step process, overall yield optimization. |
Exploration of Undiscovered Reaction Pathways and Catalytic Transformations
The dual functionality of this compound—the furan ring and the vinyl bromide—opens the door to a wide array of chemical transformations. While established reactions like palladium-catalyzed cross-coupling are expected to be highly efficient, future research will aim to uncover novel reaction pathways.
Palladium-Catalyzed Cross-Coupling: The vinyl bromide moiety is an excellent handle for Suzuki, Sonogashira, Heck, and Stille couplings, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl substituents. Future work will likely focus on using more sustainable and efficient catalysts, including those based on non-noble metals like nickel or copper. nih.govnih.gov
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures. The influence of the bromoethenyl substituent on the reactivity and selectivity of these cycloadditions is an area ripe for exploration.
Intramolecular Reactions: By introducing appropriate functional groups through cross-coupling, subsequent intramolecular reactions could lead to the synthesis of novel polycyclic heterocyclic systems.
Novel Catalytic Systems: The development of bifunctional catalysts that can activate both the furan ring and the vinyl bromide moiety simultaneously could lead to entirely new and unforeseen transformations. mdpi.com
Advanced Characterization Techniques for In-Situ Studies
To fully understand and optimize the synthesis and reactivity of this compound, advanced in-situ characterization techniques are indispensable. These methods allow for real-time monitoring of reactions, providing insights into reaction mechanisms, kinetics, and the formation of transient intermediates.
Operando Spectroscopy: Techniques such as operando Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can be used to study catalytic reactions as they happen. hideninc.comnih.govchimia.ch This allows for the direct observation of catalyst-substrate interactions and the identification of active catalytic species under actual reaction conditions. ornl.govethz.ch
In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data and helping to elucidate reaction mechanisms. mdpi.com
Advanced Mass Spectrometry: Techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Headspace Solid-Phase Microextraction (HS-SPME) are crucial for the sensitive detection and quantification of furan derivatives and any potential byproducts. nih.govresearchgate.netshimadzu.comnih.govresearchgate.net
| Technique | Information Gained | Application to this compound |
| Operando IR/Raman | Vibrational modes of adsorbed species, catalyst structural changes. | Studying surface interactions during heterogeneous catalytic synthesis. |
| In-Situ NMR | Reaction kinetics, intermediate identification, structural elucidation. | Monitoring the progress of cross-coupling reactions or cycloadditions. |
| GC-MS/MS | Separation and identification of volatile compounds, quantification. | Product purity analysis and byproduct identification in synthesis. |
Integrated Computational-Experimental Approaches
The synergy between computational chemistry and experimental work provides a powerful tool for accelerating research. rsc.orgrsc.org Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of this compound, guiding experimental efforts.
Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. elsevierpure.comnih.gov This can help in understanding the mechanism of known reactions and predicting the feasibility of new ones. researchgate.net
Catalyst Design: Computational screening can be used to identify promising new catalysts for the synthesis and transformation of this compound, reducing the need for extensive experimental screening.
Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts), which can aid in the characterization of new compounds and intermediates. elsevierpure.comnih.gov
A combined approach, where computational predictions are tested and validated by targeted experiments, creates an efficient feedback loop for discovery and optimization. rsc.org
Expanding Applications in Emerging Fields
The unique structure of this compound makes it a promising candidate for applications in several emerging fields. The ability to functionalize the molecule through cross-coupling reactions is key to tailoring its properties for specific applications.
Organic Electronics: Furan-containing conjugated molecules have shown promise as organic semiconductors. ntu.edu.sgresearchgate.net The bromoethenyl group serves as a key building block for synthesizing larger π-conjugated systems that could be used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgnih.govacs.org
Polymer Chemistry: this compound can be envisioned as a monomer for polymerization. Furthermore, the furan moiety can participate in reversible Diels-Alder reactions, opening up possibilities for creating self-healing polymers and other responsive materials. acs.orgresearchgate.net
Medicinal and Agrochemical Chemistry: Furan derivatives are known to exhibit a wide range of biological activities. nih.govsemanticscholar.orgijabbr.comresearchgate.netresearchgate.net The ability to easily diversify the structure of this compound makes it an attractive scaffold for the synthesis of new compounds to be screened for potential pharmaceutical or agrochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
